BenchChemオンラインストアへようこそ!

Z-Yvad-cmk

Medicinal Chemistry Enzyme Kinetics Drug Design

Z-YVAD-CMK is an irreversible caspase-1/3 inhibitor with a chloromethylketone (CMK) warhead that ensures sustained, covalent target engagement—unlike reversible aldehydes (e.g., Ac-YVAD-CHO). Its dual-target profile simultaneously blocks inflammatory pyroptosis (caspase-1) and apoptosis (caspase-3), making it essential for ischemia-reperfusion and acute liver injury models where both death pathways converge. Validated for in vivo efficacy in fulminant hepatitis models and compatible with washout protocols and activity-probe labeling. Choose Z-YVAD-CMK when durable, pathway-specific inhibition is required.

Molecular Formula C30H37ClN4O9
Molecular Weight 633.1 g/mol
Cat. No. B10799306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Yvad-cmk
Molecular FormulaC30H37ClN4O9
Molecular Weight633.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C30H37ClN4O9/c1-17(2)26(29(42)32-18(3)27(40)33-22(14-25(38)39)24(37)15-31)35-28(41)23(13-19-9-11-21(36)12-10-19)34-30(43)44-16-20-7-5-4-6-8-20/h4-12,17-18,22-23,26,36H,13-16H2,1-3H3,(H,32,42)(H,33,40)(H,34,43)(H,35,41)(H,38,39)/t18-,22-,23-,26-/m0/s1
InChIKeyGBPGMBYEFCKZTL-NPZLAWLJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-YVAD-CMK for Scientific Procurement: A Potent, Irreversible Caspase-1 Inhibitor with Demonstrated In Vivo Efficacy in Inflammation and Apoptosis Models


Z-YVAD-CMK (CAS: 402474-85-5) is a synthetic tetrapeptide inhibitor belonging to the caspase-1 inhibitor class, characterized by a chloromethylketone (CMK) warhead that confers irreversible, covalent inhibition of its target protease [1]. It is primarily utilized in research focused on the canonical inflammasome pathway, pyroptosis, and inflammatory diseases. Unlike its reversible aldehyde analogs (e.g., Ac-YVAD-CHO) or broad-spectrum fluoromethylketone counterparts (e.g., Z-VAD-FMK), Z-YVAD-CMK's specific chemical architecture dictates a unique profile of kinetic selectivity and durability of inhibition, making it a critical tool for studies where sustained target engagement is required [2].

Why Z-YVAD-CMK Cannot Be Interchanged with Other Caspase-1 Inhibitors in Experimental Design


Caspase-1 inhibitors cannot be considered functionally interchangeable. The choice of warhead (chloromethylketone, fluoromethylketone, or aldehyde) dictates the inhibitor's covalency, reversibility, and kinetic selectivity, which directly impacts its durability of effect in both in vitro and in vivo systems [1]. For instance, the reversible inhibitor Ac-YVAD-CHO (Ki = 0.76 nM) provides only transient inhibition, whereas Z-YVAD-CMK's irreversible CMK warhead results in sustained target suppression [1]. Furthermore, broad-spectrum inhibitors like Z-VAD-FMK or caspase-3-preferring inhibitors like Z-DEVD-CMK engage multiple caspase family members, confounding pathway-specific analyses [2]. The quantitative evidence below demonstrates that substituting Z-YVAD-CMK with a close analog can lead to fundamentally different experimental outcomes, from lack of in vivo efficacy to misinterpretation of the role of caspase-1 versus other caspases.

Quantitative Differentiation of Z-YVAD-CMK from Closest Analogs: A Comparative Evidence Guide


Irreversible Warhead Chemistry (CMK) Confers Superior Sustained Target Engagement Over Reversible Aldehyde Inhibitors

The C-terminal chloromethylketone (CMK) warhead of Z-YVAD-CMK forms an irreversible covalent bond with the active site cysteine of caspase-1, whereas the aldehyde warhead of the comparator Ac-YVAD-CHO mediates a reversible interaction [1]. This fundamental difference in warhead chemistry dictates the duration of target engagement; irreversible inhibition persists beyond the washout of free compound, while reversible inhibition is lost once the compound dissociates from the target [1].

Medicinal Chemistry Enzyme Kinetics Drug Design

Direct In Vivo Comparison: Z-YVAD-CMK Lacks Efficacy in Endotoxin-Induced Myocardial Dysfunction, Unlike Broad-Spectrum Caspase Inhibitors

In a rat model of endotoxin-induced myocardial dysfunction (10 mg/kg LPS IV), in vivo administration of the caspase-1 inhibitor Ac-YVAD.fmk at 3 mg/kg had no observable effect on contractile function or apoptosis [1]. In contrast, the broad-spectrum caspase inhibitor z-VAD.fmk and the caspase-3-like inhibitor z-DEVD.cmk both significantly improved myocardial dysfunction and reduced caspase activation and nuclear apoptosis when given immediately or 2 hours after endotoxin challenge [1].

Cardiovascular Pharmacology Sepsis In Vivo Efficacy

Model-Dependent In Vivo Protection: Z-YVAD-CMK Protects Against Fulminant Hepatitis but Not Septic Shock in Mice

In D-galactosamine (D-GalN)-sensitized mice challenged with LPS (a model of fulminant hepatitis), treatment with YVAD-CMK protected against liver apoptosis and mortality when administered before or up to 2 hours after the lethal challenge [1]. The curative effect was correlated with complete inhibition of caspase-3 activity in the liver [1]. Critically, the same compound did not affect LPS-induced IL-1β release and provided no protection from a lethal dose of LPS in unsensitized mice (a model of septic shock) [1].

Hepatology Sepsis In Vivo Model Validation

Specificity Profile: Z-YVAD-CMK Targets Caspase-1 and Caspase-3, Distinct from Z-YVAD-FMK's Profile on Caspase-1/-4

While both are YVAD-based tetrapeptide inhibitors, Z-YVAD-CMK is characterized as a dual inhibitor of caspase-1 and caspase-3 [1]. Its fluoromethylketone analog, Z-YVAD-FMK, is reported to inhibit caspase-1 and caspase-4, and is not a potent inhibitor of caspase-3 [2]. This divergence in secondary target engagement stems from the differential influence of the C-terminal warhead on the inhibitor's fit and reactivity within the active sites of closely related caspase family members [3].

Biochemistry Target Selectivity Apoptosis

Lack of Quantitative Potency Data for Z-YVAD-CMK: An Important Caveat for Procurement

A comprehensive search of primary literature and vendor databases reveals a notable absence of a standardized, publicly reported IC50 or Ki value for Z-YVAD-CMK against its primary target, caspase-1 [1]. While close analogs are well-characterized (e.g., Ac-YVAD-CHO with a Ki of 0.76 nM for human ICE), the precise potency of Z-YVAD-CMK appears to be unpublished or only available within proprietary datasets [2]. In contrast, other caspase-1 inhibitors like VX-765 have well-documented potency values .

Assay Development Product Specification Biochemistry

Optimal Application Scenarios for Z-YVAD-CMK in Scientific Research Based on Evidence of Differentiation


Investigating the Interplay of Apoptosis and Pyroptosis via Dual Caspase-1 and Caspase-3 Inhibition

Researchers investigating cellular death mechanisms where both inflammatory (caspase-1-dependent pyroptosis) and apoptotic (caspase-3) pathways are activated should select Z-YVAD-CMK. Its established dual-target profile [1] allows for simultaneous blockade of both pathways, a feature not shared by the more selective caspase-1 inhibitor Z-YVAD-FMK (which targets caspase-4 instead of caspase-3) [2]. This makes it uniquely suited for models of ischemia-reperfusion injury or severe inflammation where both cell death modalities occur in parallel.

Modeling Caspase-Dependent Fulminant Hepatitis and Acute Liver Injury

Z-YVAD-CMK has proven in vivo efficacy in protecting against LPS-induced liver apoptosis and mortality in D-galactosamine-sensitized mice, a model of fulminant hepatitis [3]. This protection is linked to its ability to completely inhibit caspase-3 activity in the liver [3]. Therefore, it is a validated and relevant tool for studying the role of caspases in acute liver injury. In contrast, it is not a suitable tool for septic shock models, where it shows no protective effect [3].

Experiments Requiring Sustained, Irreversible Target Suppression (Washout Assays)

For experimental protocols involving compound washout (e.g., to study recovery of inflammasome activity or to pulse-label active caspase-1), Z-YVAD-CMK's irreversible chloromethylketone (CMK) warhead is essential [4]. Unlike reversible inhibitors like Ac-YVAD-CHO, which dissociate upon washout [4], Z-YVAD-CMK forms a covalent bond that permanently inactivates the target enzyme. This allows researchers to study downstream effects of a defined period of caspase inhibition without the confounding variable of ongoing, reversible target engagement.

Flow Cytometry-Based Quantification of Active Caspase-1

Biotin-conjugated YVAD-CMK is a validated tool for quantifying active caspase-1 in live cells via flow cytometry . Its irreversible binding mechanism allows it to act as an 'activity probe' that stably labels the active enzyme. This provides a specific advantage over reversible probes, enabling robust detection and quantification of the pool of active caspase-1 within a cell population, as demonstrated in inflammasome-primed THP-1 cells .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Yvad-cmk

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.